molecular formula C26H46O3 B1436187 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol CAS No. 1537866-49-1

6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol

Cat. No. B1436187
CAS RN: 1537866-49-1
M. Wt: 406.6 g/mol
InChI Key: DQBAHTQWQZRMFH-JDCMAIOWSA-N
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Description

6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol (6E5BC) is a compound found in the human body that was first discovered in the 1950s. It is a steroid-like molecule that is derived from cholesterol and is found in all mammalian organs, including the brain, heart, liver, and kidneys. In addition to its presence in the body, 6E5BC has been used in a variety of scientific research applications, including studies of metabolism, cell signaling, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

Research on compounds related to 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol often focuses on their synthesis and structural characterization. For example, Cohen et al. (1975) described the synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol from chenodeoxycholic acid, emphasizing the significance of this triol as a possible intermediate in bile acid formation from cholesterol (Cohen et al., 1975). Dayal et al. (1978) developed a method for preparing 5beta-cholestane-3alpha,7alpha,24-triol, highlighting its utility for biological studies of chenodeoxycholic acid biosynthesis (Dayal et al., 1978).

Bile Acid Metabolism

Studies have explored the role of similar compounds in bile acid metabolism. Summerfield et al. (1976) identified four bile acids not previously described in human urine and plasma, providing insights into additional pathways for bile acid metabolism (Summerfield et al., 1976). Shefer et al. (1978) examined stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol in human liver, contributing to the understanding of chenodeoxycholic acid biosynthesis (Shefer et al., 1978).

Chemical and Biological Transformations

Various chemical and biological transformations of related compounds have been studied. Kuramoto et al. (1978) synthesized 5beta-[G-3H]Cholestane-3alpha, 7alpha, 24xi, 25-tetrol and investigated its metabolism in the rabbit liver, shedding light on the metabolic pathways of these compounds (Kuramoto et al., 1978). Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate by Aspergillus niger, leading to the isolation of new derivatives, thereby expanding the understanding of microbial transformations of bile acids (Al-Aboudi et al., 2009).

Blood-Brain Barrier Permeation

Research has also examined the potential of related compounds in modifying blood-brain barrier permeability. Mikov et al. (2004) studied the effect of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate on the central nervous system, suggesting its role as a modifier of BBB permeability (Mikov et al., 2004).

properties

IUPAC Name

(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBAHTQWQZRMFH-JDCMAIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
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6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
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6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
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6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
Reactant of Route 5
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
Reactant of Route 6
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol

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